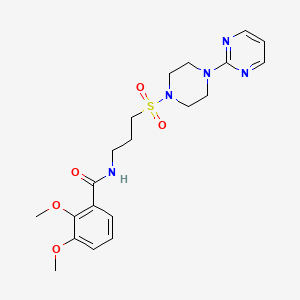
2,3-ジメトキシ-N-(3-((4-(ピリミジン-2-イル)ピペラジン-1-イル)スルホニル)プロピル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a sulfonyl-linked piperazine-pyrimidine moiety
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine-pyrimidine moiety is particularly interesting for its ability to interact with biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the piperazine ring is known to enhance the bioavailability and pharmacokinetic properties of drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately describe the biochemical pathways affected by this compound. Once the targets are identified, the pathways in which they are involved can be outlined, and the downstream effects of the compound’s action can be better understood .
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells , potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be largely dependent on the compound’s specific targets and the pathways they are involved in .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3-aminopropylsulfonyl chloride to form the benzamide core.
-
Piperazine-Pyrimidine Moiety: : Separately, 4-(pyrimidin-2-yl)piperazine is synthesized through the reaction of pyrimidine-2-amine with piperazine in the presence of a suitable base like potassium carbonate.
-
Coupling Reaction: : The final step involves coupling the benzamide core with the piperazine-pyrimidine moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
-
Oxidation: : The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones under strong oxidative conditions.
-
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
-
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of sulfonamide or thiol derivatives.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the piperazine-pyrimidine moiety, resulting in different biological activity.
N-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)benzamide: Similar structure but without the methoxy groups, affecting its chemical reactivity and biological properties.
4-(Pyrimidin-2-yl)piperazine: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
The uniqueness of 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The methoxy groups enhance its solubility and stability, while the piperazine-pyrimidine moiety provides a versatile pharmacophore for drug development.
This compound’s multifaceted applications in various fields make it a valuable subject of study in both academic and industrial research.
特性
IUPAC Name |
2,3-dimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-29-17-7-3-6-16(18(17)30-2)19(26)21-10-5-15-31(27,28)25-13-11-24(12-14-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-15H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHIPPWVLZPMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)


![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2409837.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)

![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
